molecular formula C10H8BrNOS2 B2641367 4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1796959-96-0

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2641367
CAS No.: 1796959-96-0
M. Wt: 302.2
InChI Key: VNTGUFOTLPHDIE-UHFFFAOYSA-N
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Description

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a synthetic brominated thiophene derivative designed for research applications. Thiophene carboxamides are a versatile scaffold in medicinal chemistry, with documented potential in anticancer research . Bromine substitution on the thiophene ring is a common structural feature that enhances biological activity, as seen in related compounds that demonstrate potent cytotoxicity against various human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanism of action for this class of compounds may involve the induction of apoptosis (programmed cell death) through caspase-3/7 activation and disruption of mitochondrial membrane potential . Thiophene derivatives are valued in material science for their electronic properties, and synthetic methodologies involving regioselective lithiation and bromination on the thiophene ring are well-established for creating complex, multi-substituted analogs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the literature on analogous compounds for guidance on handling, storage, and potential applications.

Properties

IUPAC Name

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS2/c11-8-3-9(15-6-8)10(13)12-4-7-1-2-14-5-7/h1-3,5-6H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTGUFOTLPHDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group.

    Amidation: The formylated product is then reacted with thiophen-3-ylmethylamine to form the carboxamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Major Products

The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic systems.

Scientific Research Applications

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • The thiophene-3-ylmethyl group in the target compound introduces steric bulk compared to smaller substituents like methylpyridinyl .
  • Bromine at the 4-position is conserved in analogs like Tibrofan, suggesting a role in enhancing antibacterial activity or synthetic reactivity .
  • Thiourea-linked analogs (e.g., ) exhibit distinct binding modes due to sulfur’s polarizability, unlike the standard amide linker .

Challenges :

  • Bromine substituents can hinder coupling reactions due to steric and electronic effects, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .
  • The thiophen-3-ylmethyl group may necessitate protecting-group strategies to prevent side reactions during synthesis.

Antibacterial Activity

  • Broad-Spectrum Analogs : N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives show efficacy against Staphylococcus aureus, Klebsiella pneumoniae, and multidrug-resistant Salmonella enterica .
  • Narrow-Spectrum Derivatives : Nitrothiophene carboxamides (e.g., from ) target specific bacterial enzymes, with MIC values <1 µg/ml for Gram-positive pathogens.
  • Tibrofan : Exhibits disinfectant properties, likely due to its polybrominated structure disrupting bacterial membranes .

Pharmacokinetic Properties

  • Solubility and Permeability : N-Alkyl-thiophene carboxamides demonstrate moderate solubility (30–50 µg/ml) and high permeability (≥30 × 10⁻⁶ cm/sec), though hydrophobicity (logP 3–5) may limit bioavailability .
  • Metabolic Stability : Thiourea-linked analogs (e.g., ) may exhibit improved metabolic stability due to sulfur’s resistance to oxidative degradation.

Structure-Activity Relationship (SAR) Insights

  • Bromine Position: 4-Bromo substitution on thiophene enhances antibacterial activity compared to non-halogenated analogs .
  • Amide Linker : Replacement with sulfonamide (e.g., in ) reduces activity, emphasizing the importance of the carboxamide group for target binding.
  • Heterocyclic Substituents: Pyridine or quinoline groups (e.g., ) improve solubility and target affinity compared to purely aromatic substituents.

Biological Activity

4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative efficacy with related compounds.

Structural Characteristics

The compound features a bromine atom at the fourth position of the thiophene ring and an amide functional group, which are critical for its biological activity. The presence of the thiophene core contributes to its unique electronic properties, enhancing reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors associated with tumor growth, making it a potential candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
  • Antimicrobial Activity : There is emerging evidence that thiophene derivatives can exhibit antimicrobial effects against drug-resistant bacteria, although specific data on this compound is limited.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with enzymes involved in critical biochemical pathways, such as those regulating inflammation and cancer cell proliferation.
  • Modulation of Cellular Pathways : By influencing various cellular pathways, this compound could alter metabolic processes essential for cellular function.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamideContains a thiophene ring; similar bromination patternAnticancer properties
4-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamideChlorine instead of bromine; similar backboneVaries in potency
4-bromo-N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamideFuran ring instead of pyridine; similar structurePotentially lower activity
4-bromo-N-(1-(5-cyclopropyl-pyrazol-3-yl)piperidin)thiopheneDifferent heterocyclic components; complex structureNeuroactive properties

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights the potential of thiophene derivatives in various therapeutic areas:

  • Anticancer Studies : Research has shown that similar compounds can effectively inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Research : Studies on related thiophene compounds have demonstrated significant activity against resistant strains of bacteria, indicating a promising avenue for further exploration.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for preparing 4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide?

Answer:
The compound is typically synthesized via a two-step process:

Acylation : React 4-bromothiophene-2-carbonyl chloride with 3-aminomethylthiophene under anhydrous conditions (e.g., acetonitrile or dichloromethane) at reflux. Use a 1:1 molar ratio to minimize side reactions .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product. Yields can be optimized by controlling reaction temperature (60–80°C) and using a catalytic amount of triethylamine to neutralize HCl byproducts .

Key Characterization : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
A multi-technique approach ensures structural validation:

  • NMR : ¹H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and the methylene bridge (δ 4.5–4.7 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and bromine-substituted carbons (δ ~120 ppm) .
  • IR : Key peaks include C=O stretch (~1680 cm⁻¹), C-Br (~600 cm⁻¹), and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z ~316.0 (C₁₁H₈BrN₂OS₂ requires 315.9) .
  • Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: 41.8%, N: 4.4%) .

Advanced: How does the bromine substituent influence reactivity in downstream functionalization?

Answer:
The bromine at the 4-position of the thiophene ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. However, steric hindrance from the adjacent carboxamide may reduce reaction efficiency. Optimization strategies include:

  • Using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene/ethanol at 80°C .
  • Monitoring competing hydrolysis of the carboxamide group under basic conditions via LC-MS .

Advanced: What mechanisms underpin its reported antibacterial activity, and how can structure-activity relationships (SAR) be explored?

Answer:
Analogous thiophene carboxamides exhibit antibacterial activity via:

  • Enzyme Inhibition : Binding to bacterial dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs), as shown in molecular docking studies .
  • SAR Insights :
    • Bromine enhances lipophilicity, improving membrane permeability.
    • Substituting the thiophene-3-ylmethyl group with bulkier moieties (e.g., phenyl) reduces activity, suggesting steric constraints .
      Methodology : Test minimum inhibitory concentrations (MICs) against S. aureus and E. coli using broth microdilution assays .

Advanced: How do crystallographic studies inform supramolecular interactions and stability?

Answer:
Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The thiophene and carboxamide planes form angles of 8.5–13.5°, influencing π-π stacking and solubility .
  • Intermolecular Interactions : Weak C–H⋯O and C–H⋯S hydrogen bonds stabilize the crystal lattice, as observed in similar carboxamides .
    Experimental Protocol : Grow crystals via slow evaporation of ethanol solutions. Refinement with SHELXL-97 software ensures accurate bond-length/angle measurements .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Answer:
Discrepancies often arise from:

  • Reagent Purity : Impurities in 3-aminomethylthiophene (>97% purity required) reduce yields. Pre-purify via vacuum distillation .
  • Solvent Effects : Acetonitrile gives higher yields (75–80%) than THF (50–60%) due to better solubility of intermediates .
  • Workup Methods : Acidic aqueous washes (pH 4–5) prevent carboxamide hydrolysis .

Advanced: What computational approaches predict binding affinities for target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina with DHFR (PDB: 1DHF) to model ligand-receptor interactions. Bromine’s electronegativity enhances hydrogen bonding with Arg57 .
  • MD Simulations : GROMACS simulations (100 ns, CHARMM36 force field) assess stability of the ligand-protein complex. RMSD values <2 Å indicate stable binding .

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